molecular formula C13H19N3O B2974799 N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]prop-2-enamide CAS No. 2093801-82-0

N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]prop-2-enamide

Cat. No. B2974799
CAS RN: 2093801-82-0
M. Wt: 233.315
InChI Key: VALNTTUQYGFELM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]prop-2-enamide, commonly known as PTI-125, is a small molecule drug that has been shown to have potential therapeutic effects in various neurological diseases. PTI-125 has been extensively researched for its ability to inhibit the aggregation of amyloid beta proteins, which are implicated in the development of Alzheimer's disease. Additionally, PTI-125 has been shown to have anti-inflammatory properties, making it a promising candidate for the treatment of other neurological disorders.

Mechanism of Action

PTI-125 is believed to exert its therapeutic effects by inhibiting the aggregation of amyloid beta proteins. Amyloid beta proteins are known to form aggregates, or plaques, in the brains of individuals with Alzheimer's disease. These plaques are thought to contribute to the development of the disease by causing inflammation and neuronal damage. PTI-125 has been shown to bind to amyloid beta proteins and prevent their aggregation, thereby reducing inflammation and protecting neurons from damage.
Biochemical and Physiological Effects
In addition to its effects on amyloid beta proteins, PTI-125 has been shown to have anti-inflammatory properties. In preclinical studies, PTI-125 has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, PTI-125 has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of PTI-125 is its specificity for amyloid beta proteins. Unlike other compounds that target amyloid beta proteins, PTI-125 does not bind to other proteins in the brain, reducing the risk of off-target effects. However, PTI-125 has a relatively short half-life, which may limit its effectiveness in clinical trials.

Future Directions

There are several potential future directions for research on PTI-125. One area of interest is the development of PTI-125 as a therapeutic agent for other neurological disorders, such as Parkinson's disease and traumatic brain injury. Additionally, researchers are exploring the potential of PTI-125 as a diagnostic tool for Alzheimer's disease, as the drug may be able to detect amyloid beta proteins in the brain. Finally, researchers are investigating the use of PTI-125 in combination with other drugs, such as anti-inflammatory agents, to enhance its therapeutic effects.

Synthesis Methods

The synthesis of PTI-125 involves several steps, including the reaction of 4,5,6,7-tetrahydro-1H-indazole with isobutyryl chloride to form N-isobutyryl-4,5,6,7-tetrahydro-1H-indazole. This compound is then reacted with propargyl bromide to form N-isobutyryl-4,5,6,7-tetrahydro-1H-indazole-3-propargylamide. Finally, this compound is treated with sodium borohydride and acetic acid to yield PTI-125.

Scientific Research Applications

PTI-125 has been extensively researched for its potential therapeutic effects in various neurological diseases, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In preclinical studies, PTI-125 has been shown to inhibit the aggregation of amyloid beta proteins, reduce neuroinflammation, and improve cognitive function.

properties

IUPAC Name

N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-4-13(17)15-11-6-5-10-8-14-16(9(2)3)12(10)7-11/h4,8-9,11H,1,5-7H2,2-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALNTTUQYGFELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(CCC(C2)NC(=O)C=C)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.